molecular formula C8H7N3OS2 B10970328 Thiazolidin-4-one, 5-(1-methyl-1H-pyrazol-4-ylmethylene)-2-thioxo-

Thiazolidin-4-one, 5-(1-methyl-1H-pyrazol-4-ylmethylene)-2-thioxo-

Cat. No.: B10970328
M. Wt: 225.3 g/mol
InChI Key: NXOZOGKECYYNHH-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that features a pyrazole and thiazolone moiety

Preparation Methods

The synthesis of 5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

Scientific Research Applications

5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds to 5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE include other pyrazole and thiazolone derivatives. These compounds share similar structural features but may differ in their biological activities and chemical reactivity. Examples include:

Each of these compounds has unique properties that make them suitable for different applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H7N3OS2

Molecular Weight

225.3 g/mol

IUPAC Name

(5E)-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C8H7N3OS2/c1-11-4-5(3-9-11)2-6-7(12)10-8(13)14-6/h2-4H,1H3,(H,10,12,13)/b6-2+

InChI Key

NXOZOGKECYYNHH-QHHAFSJGSA-N

Isomeric SMILES

CN1C=C(C=N1)/C=C/2\C(=O)NC(=S)S2

Canonical SMILES

CN1C=C(C=N1)C=C2C(=O)NC(=S)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.